Lipophilicity Comparison: (4-Acetamidophenoxy)methyl butanoate vs. Acetate and Phosphate Analogs
The computed octanol-water partition coefficient (XLogP3-AA) for (4-acetamidophenoxy)methyl butanoate is 1.9 [1]. This places its lipophilicity between the shorter-chain acetate analog (methyl 2-(4-acetamidophenoxy)acetate, CAS 220299-99-0, with a lower predicted logP) and the highly hydrophilic phosphate prodrug (4-acetamidophenoxy)methyl dihydrogen phosphate, which is specifically engineered for aqueous solubility [2]. The butanoate chain length is a critical determinant of membrane permeability and esterase substrate recognition, directly influencing whether the compound functions as a viable prodrug or synthetic intermediate. No experimental logP or logD7.4 data were found for direct head-to-head comparison.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 [1] |
| Comparator Or Baseline | Methyl 2-(4-acetamidophenoxy)acetate (C2 analog): lower XLogP (predicted); (4-acetamidophenoxy)methyl phosphate: designed for high aqueous solubility [2] |
| Quantified Difference | Approximately 1-2 log units difference between butanoate and phosphate analogs based on structural class inference |
| Conditions | Computed property (XLogP3 3.0); no experimental shake-flask or chromatographic logP/logD data available |
Why This Matters
Lipophilicity governs membrane partitioning and passive diffusion; a change of 1 log unit can alter permeability by an order of magnitude, making the butanoate ester a distinct tool for tuning prodrug release kinetics compared to shorter-chain or charged analogs.
- [1] PubChem. (2025). Compound Summary for CID 71422832: (4-Acetamidophenoxy)methyl butanoate. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/916677-11-7 View Source
- [2] US20200002364A1 - Water-soluble acetaminophen analogs. (2019). United States Patent Application. Retrieved from https://patents.google.com/patent/US20200002364 View Source
